REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
125 μg
|
Type
|
reactant
|
Smiles
|
C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
well shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)
|
Type
|
WAIT
|
Details
|
the residual blood was further centrifuged at 3000 rpm for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
by diluting with PPP so that the concentration of platelet
|
Type
|
WAIT
|
Details
|
the mixture was incubated at 37° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
centrifuged at 2000 rpm for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the supernatant
|
Type
|
ADDITION
|
Details
|
To 1 ml of the supernatant 1 ml of water was added
|
Type
|
CUSTOM
|
Details
|
The absorption at 240 nm due to HHT
|
Type
|
CUSTOM
|
Details
|
was measured by an ultraviolet absorption monitor
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[C:17]([OH:38])(=[O:37])[CH2:18][CH2:19][CH2:20]/[CH:21]=[CH:22]\[CH2:23]/[CH:24]=[CH:25]\[CH2:26]/[CH:27]=[CH:28]\[CH2:29]/[CH:30]=[CH:31]\[CH2:32][CH2:33]CCC>C(O)C>[OH:4][CH:28]([CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])[CH:27]=[CH:26][CH:25]=[CH:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18][C:17]([OH:38])=[O:37] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
125 μg
|
Type
|
reactant
|
Smiles
|
C(CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)(=O)O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
well shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was gathered from the abdominal aorta of a rat (JcI : Wistar, male, 12-15 weeks age)
|
Type
|
WAIT
|
Details
|
the residual blood was further centrifuged at 3000 rpm for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
by diluting with PPP so that the concentration of platelet
|
Type
|
WAIT
|
Details
|
the mixture was incubated at 37° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
centrifuged at 2000 rpm for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to separate the supernatant
|
Type
|
ADDITION
|
Details
|
To 1 ml of the supernatant 1 ml of water was added
|
Type
|
CUSTOM
|
Details
|
The absorption at 240 nm due to HHT
|
Type
|
CUSTOM
|
Details
|
was measured by an ultraviolet absorption monitor
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |